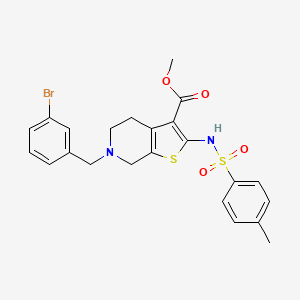
BChE-IN-17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BChE-IN-17, also known as compound 6n, is a potent and selective inhibitor of butyrylcholinesterase. Butyrylcholinesterase is an enzyme that hydrolyzes esters of choline, including acetylcholine. This enzyme is widely distributed in the nervous system and plays a role in cholinergic neurotransmission. This compound has shown significant potential in scientific research due to its high selectivity and low neurotoxicity .
準備方法
The synthesis of BChE-IN-17 involves several steps. The synthetic route typically includes the quaternization of the quinuclidine moiety with various groups such as methyl, benzyl, and substituted benzyl groups. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the quaternization process
化学反応の分析
BChE-IN-17 undergoes various chemical reactions, including hydrolysis and oxidation. Common reagents used in these reactions include butyrylthiocholine iodide and o-phenylenediamine. The major products formed from these reactions are typically the hydrolyzed or oxidized derivatives of this compound .
科学的研究の応用
BChE-IN-17 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of butyrylcholinesterase and its effects on cholinergic neurotransmission. In biology, this compound is used to investigate the role of butyrylcholinesterase in various physiological processes and diseases, including Alzheimer’s disease and other neurodegenerative disorders. In medicine, this compound is being explored as a potential therapeutic agent for conditions involving cholinergic dysfunction .
作用機序
BChE-IN-17 exerts its effects by selectively inhibiting butyrylcholinesterase. The compound binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine and other esters of choline. This inhibition leads to an increase in acetylcholine levels in the nervous system, which can help ameliorate symptoms of neurodegenerative diseases . The molecular targets of this compound include the active site residues of butyrylcholinesterase, and the pathways involved are primarily related to cholinergic neurotransmission .
類似化合物との比較
BChE-IN-17 is unique in its high selectivity for butyrylcholinesterase over acetylcholinesterase. Similar compounds include bambuterol, rivastigmine, and pancuronium bromide, which also inhibit butyrylcholinesterase but with varying degrees of selectivity and potency . This compound stands out due to its low neurotoxicity and moderate neuroprotective effects, making it a promising candidate for further research and potential therapeutic applications .
特性
分子式 |
C23H23BrN2O4S2 |
|---|---|
分子量 |
535.5 g/mol |
IUPAC名 |
methyl 6-[(3-bromophenyl)methyl]-2-[(4-methylphenyl)sulfonylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C23H23BrN2O4S2/c1-15-6-8-18(9-7-15)32(28,29)25-22-21(23(27)30-2)19-10-11-26(14-20(19)31-22)13-16-4-3-5-17(24)12-16/h3-9,12,25H,10-11,13-14H2,1-2H3 |
InChIキー |
WLDAPARXRDCLQP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC(=CC=C4)Br)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















